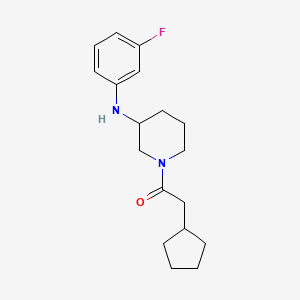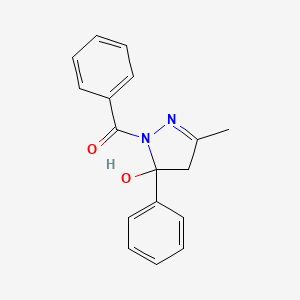
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a chemical compound that has been researched for its potential use in treating addiction and other neurological disorders. It is a derivative of the well-known drug, GABA (gamma-aminobutyric acid), and has been shown to have a similar mechanism of action.
作用机制
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, which can help to reduce the symptoms of addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine are still being studied, but it is believed to have a number of effects on the brain and nervous system. In addition to increasing GABA levels, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine may also affect the levels of other neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the major advantages of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine for lab experiments is that it has been well-studied and is relatively easy to synthesize. In addition, it has been shown to be effective in animal models of addiction, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments, including the fact that it is not yet approved for human use and may have potential side effects.
未来方向
There are a number of potential future directions for research on 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. One area of interest is the development of new derivatives of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine that may have improved efficacy or fewer side effects. In addition, researchers may continue to study the mechanisms of action of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine and other GABA-related compounds in order to better understand their effects on the brain and nervous system. Finally, there is a need for more clinical trials of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine in humans in order to determine its safety and efficacy as a potential treatment for addiction and other neurological disorders.
合成方法
The synthesis of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of cyclopentanone and 3-fluorobenzaldehyde to form a cyclopentylidene derivative. This derivative is then reacted with piperidine to form the desired product, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. The final compound is purified using various methods, including column chromatography and recrystallization.
科学研究应用
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of addiction treatment. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. In addition, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been studied for its potential use in treating other neurological disorders, such as depression and anxiety.
属性
IUPAC Name |
2-cyclopentyl-1-[3-(3-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-3-8-16(12-15)20-17-9-4-10-21(13-17)18(22)11-14-5-1-2-6-14/h3,7-8,12,14,17,20H,1-2,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSQGPYUQWLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)
![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5062378.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)
